Cas no 1554288-97-9 (1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile)

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is a heterocyclic compound featuring a benzo-triazole core substituted with a nitrile group at the 7-position and a methyl group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The nitrile functionality offers versatility for further derivatization, while the methyl group enhances stability. Its well-defined molecular architecture ensures consistent performance in coupling reactions, cyclizations, and other transformations. The compound is characterized by high purity and stability under standard conditions, making it suitable for research and industrial applications requiring precision and reliability.
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile structure
1554288-97-9 structure
商品名:1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile
CAS番号:1554288-97-9
MF:C8H6N4
メガワット:158.160040378571
CID:4937989

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile
    • インチ: 1S/C8H6N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,1H3
    • InChIKey: LHFDIWFMVAXZGN-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2C(C#N)=CC=CC=2N=N1

計算された属性

  • せいみつぶんしりょう: 158.059246208 g/mol
  • どういたいしつりょう: 158.059246208 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5
  • ぶんしりょう: 158.16
  • 疎水性パラメータ計算基準値(XlogP): 0.8

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019099484-1g
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile
1554288-97-9 97%
1g
938.33 USD 2021-06-17
Alichem
A019099484-5g
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile
1554288-97-9 97%
5g
2,460.24 USD 2021-06-17

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile 関連文献

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1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrileに関する追加情報

Introduction to 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile (CAS No. 1554288-97-9)

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1554288-97-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzotriazole class, a structural motif known for its broad spectrum of biological activities. The presence of a methyl group and a nitrile substituent in its molecular framework endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile consists of a benzene ring fused with a triazole ring system, with the nitrile group positioned at the 7-position and a methyl group attached to the 1-position of the triazole ring. This specific arrangement contributes to its reactivity and potential interactions with biological targets. The compound’s stability and solubility characteristics have been extensively studied, making it suitable for various chemical modifications and derivatization processes.

In recent years, there has been growing interest in benzotriazole derivatives due to their demonstrated efficacy in inhibiting various enzymes and receptors involved in pathological processes. 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile has been investigated for its potential role in modulating inflammatory pathways, particularly in conditions such as rheumatoid arthritis and neuroinflammation. Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes.

One of the most compelling aspects of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is its ability to interact with biological targets through multiple mechanisms. The nitrile group can participate in hydrogen bonding and hydrophobic interactions, while the triazole ring system provides a scaffold for further functionalization. These features make it an attractive starting point for designing novel therapeutic agents with enhanced selectivity and reduced toxicity.

Recent advances in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile with high accuracy. Molecular docking studies have identified potential binding sites on target proteins, including kinases and transcription factors, which are critical for various disease pathways. These insights have guided the optimization of the compound’s structure to improve its pharmacological profile.

The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitrile group at the 7-position is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent methodologies have improved the efficiency and yield of this synthetic route, making it more feasible for large-scale production.

Biological assays have shown that 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile exhibits promising activity against several disease models. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Additionally, it has shown potential in reducing oxidative stress and protecting against neurodegenerative diseases.

The pharmacokinetic properties of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile have been thoroughly evaluated to ensure its suitability for therapeutic use. Studies indicate that it has reasonable oral bioavailability and distributes effectively throughout various tissues. Furthermore, preliminary toxicology studies suggest that it is well-tolerated at therapeutic doses, although further investigations are needed to fully assess its safety profile.

The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile represents an excellent example of how academic research can lead to tangible therapeutic outcomes. Its unique structure and biological activity make it a valuable asset in drug discovery pipelines aimed at addressing unmet medical needs.

In conclusion, 1-Methyl- 1H-benzo[d][ 12 , 3 ]triazole - 7 -carbonitrile (CAS No. 1554288 - 97 - 9) is a highly promising compound with significant potential in pharmaceutical research. Its structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents.

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